molecular formula C12H18ClN3 B1463689 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine CAS No. 1250521-39-1

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine

Cat. No. B1463689
M. Wt: 239.74 g/mol
InChI Key: GPYBXRQBCGSVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that pyrimidine, a key structural component of this compound, is a crucial part of many important biological molecules3. A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities3.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine”.



Molecular Structure Analysis

The molecular structure of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” is not explicitly available. However, a related compound, “6-chloro-N-methylpyrimidin-4-amine”, has been studied and its crystal structure has been reported3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not explicitly available. However, it’s worth noting that the properties of a compound can be influenced by its molecular structure and the nature of its constituent atoms3.


Scientific Research Applications

Ring Transformations and Reaction Mechanisms

  • Studies have examined the reactions of halogenated heterocyclic compounds, including 6-substituted derivatives of 2-halogenopyridines, with nucleophiles like potassium amide in liquid ammonia. These reactions result in ring transformations and rearrangements, leading to compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

Crystal and Molecular Structure Analysis

  • Crystallographic studies have been conducted to understand the molecular structure of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine. These studies reveal insights into conformational differences and hydrogen-bonding interactions within crystal structures (Odell, McCluskey, Failes, & Tiekink, 2007).

Synthesis and Reactivity

  • Research has focused on the regioselective displacement reactions involving compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. The resulting products, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, have been studied for their crystal structure and hydrogen bonding patterns (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Biological Activity Analysis

  • Investigations into the biological activities of related pyrimidine derivatives have been conducted. For instance, the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their antituberculous effects have been explored (Erkin & Krutikov, 2007).

Safety And Hazards

The safety and hazards associated with “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not known due to the lack of specific information.


Future Directions

The future directions for the study and application of “6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine” are not clear due to the lack of specific information. However, given the biological activities reported for various pyrimidine derivatives3, it could be of interest in the field of medicinal chemistry.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, further research and studies would be required.


properties

IUPAC Name

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBXRQBCGSVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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